molecular formula C10H15N3O2S B5539560 N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide

N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B5539560
M. Wt: 241.31 g/mol
InChI Key: PLOLWSAWCOMIDE-UHFFFAOYSA-N
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Description

N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. One common method involves the use of thiazole-2-carboxylic acid, which is first converted to its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with morpholine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Thiazole derivatives: Compounds like thiazole-2-carboxamide and thiazole-4-carboxamide share structural similarities with N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide.

    Morpholine derivatives: Compounds such as morpholine-4-carboxamide and morpholine-4-sulfonamide also have structural similarities.

Uniqueness: this compound is unique due to the combination of the thiazole and morpholine rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-8(14)12-10-11-6-9(16-10)7-13-2-4-15-5-3-13/h6H,2-5,7H2,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLWSAWCOMIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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